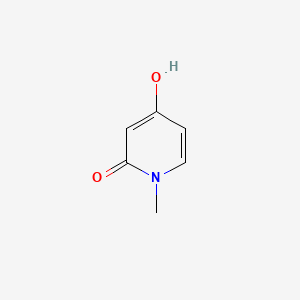

4-Hydroxy-1-methyl-2-pyridone

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-1-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-7-3-2-5(8)4-6(7)9/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFRSMMUUQWJCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=CC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40357-87-7 | |

| Record name | 4-hydroxy-1-methyl-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Hydroxy-1-methyl-2-pyridone from Dehydroacetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Hydroxy-1-methyl-2-pyridone from dehydroacetic acid. The document details the reaction mechanism, provides a detailed experimental protocol, and presents relevant quantitative data. This guide is intended to support researchers and professionals in medicinal chemistry and drug development in the synthesis of pyridone derivatives, which are significant structural motifs in many biologically active compounds.

Introduction

Dehydroacetic acid (DHA), a pyrone derivative, is a versatile and readily available starting material for the synthesis of a wide array of heterocyclic compounds.[1] Among these, pyridin-2-one derivatives are of significant interest due to their prevalence in numerous biologically active molecules and their utility as synthetic intermediates. This guide focuses on the conversion of dehydroacetic acid to this compound through a reaction with methylamine. This process involves a nucleophilic attack by the amine on the pyrone ring, leading to ring opening and subsequent intramolecular cyclization to form the desired pyridone.

Proposed Reaction Mechanism

The conversion of dehydroacetic acid to this compound is proposed to proceed through a series of steps initiated by the nucleophilic nature of methylamine.

-

Nucleophilic Attack: Methylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the dehydroacetic acid pyrone ring.

-

Ring Opening: The resulting tetrahedral intermediate undergoes ring opening, breaking a carbon-oxygen bond within the pyranone ring to form a linear intermediate.

-

Intramolecular Cyclization and Dehydration: The amino group of the linear intermediate then attacks another carbonyl group within the molecule, leading to an intramolecular condensation. Subsequent dehydration results in the formation of the stable this compound ring.

The reaction pathway is visualized in the following diagram:

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from dehydroacetic acid. This protocol is based on established procedures for the reaction of dehydroacetic acid with primary amines.

Materials:

-

Dehydroacetic acid (DHA)

-

Aqueous methylamine solution (40%)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dehydroacetic acid in ethanol.

-

Addition of Methylamine: Slowly add an excess of aqueous methylamine solution to the stirred solution of dehydroacetic acid at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess methylamine with hydrochloric acid.

-

Isolation of Product: The product may precipitate upon cooling and neutralization. If so, collect the solid by filtration. If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

The experimental workflow is illustrated in the diagram below:

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound from dehydroacetic acid.

| Parameter | Value | Reference |

| Reactants | ||

| Dehydroacetic Acid (Molar Mass) | 168.15 g/mol | [1] |

| Methylamine (40% aq. solution) | - | - |

| Reaction Conditions | ||

| Solvent | Ethanol | - |

| Temperature | Reflux | - |

| Reaction Time | Several hours | - |

| Product: this compound | ||

| Molar Mass | 125.13 g/mol | [2] |

| Appearance | White to off-white solid | - |

| Melting Point | Varies with purity | - |

| Yield | Dependent on reaction scale and purification | - |

Conclusion

The synthesis of this compound from dehydroacetic acid presents a straightforward method for accessing this valuable pyridone derivative. The reaction proceeds through a well-understood mechanism involving nucleophilic attack, ring-opening, and intramolecular cyclization. The provided experimental protocol offers a detailed guide for laboratory synthesis. This technical guide serves as a valuable resource for researchers and professionals engaged in the synthesis of heterocyclic compounds for applications in drug discovery and development.

References

chemical properties of 4-Hydroxy-1-methyl-2-pyridone

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-1-methyl-2-pyridone

Introduction

This compound is a heterocyclic organic compound belonging to the pyridone class. Its structure, featuring a pyridine ring substituted with hydroxyl, methyl, and oxo groups, makes it a subject of interest in medicinal chemistry and drug development. Pyridone derivatives are known to exhibit a range of biological activities. This document provides a comprehensive overview of the known chemical properties, experimental protocols for their determination, and potential biological relevance of this compound.

Chemical and Physical Properties

Quantitative data for this compound is limited, with some properties currently available only through computational models. The following tables summarize the available data.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂ | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| CAS Number | 40357-87-7 | [1] |

| IUPAC Name | 4-hydroxy-1-methylpyridin-2-one | [1] |

| LogP (Computed) | -0.2 | [1] |

| pKa (Predicted) | 4.50 ± 1.00 | [2] |

| Boiling Point (Predicted) | 477.1°C at 760 mmHg | [2] |

| Flash Point (Predicted) | 242.3°C | [2] |

| Density (Predicted) | 1.306 g/cm³ | [2] |

Table 2: Computed Topological and Molecular Descriptors

| Descriptor | Value | Source |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 125.047678466 Da | [1] |

| Polar Surface Area | 49.3 Ų | [3] |

| Heavy Atom Count | 9 | [1] |

Spectral Analysis

Detailed experimental spectral data for this compound is not widely published. However, general characteristics can be inferred from the functional groups present.

-

¹H NMR: The spectrum is expected to show signals for the N-methyl group and the protons on the pyridone ring.

-

¹³C NMR: Signals corresponding to the carbonyl carbon, the carbon atoms of the aromatic ring, and the N-methyl carbon are expected.

-

IR Spectroscopy: Characteristic absorption bands would include a C=O stretch for the ketone group, C=C and C-N stretching for the ring, and a broad O-H stretch for the hydroxyl group.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for research and development. Below are standard protocols for pKa and LogP determination.

Protocol 1: Determination of pKa by Potentiometric Titration

This method determines the acid dissociation constant (pKa) by measuring pH changes in a solution upon the addition of a titrant.[4][5][6]

Apparatus and Reagents:

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Reaction vessel

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)

-

Nitrogen gas supply

-

Sample of this compound

Methodology:

-

Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[4]

-

Sample Preparation: Prepare a ~1 mM solution of the compound in water or a suitable co-solvent if solubility is low.[5]

-

Titration Setup:

-

Titration Process:

-

If the compound is acidic, make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.[5]

-

Titrate the solution by adding small, precise increments of 0.1 M NaOH.[5]

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches a stable value in the basic range (e.g., pH 12-12.5).[5]

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which half of the compound is ionized.[7]

-

Perform the titration in triplicate to ensure reproducibility.[4]

-

Protocol 2: Determination of LogP by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring the octanol-water partition coefficient (LogP).[7][8]

Apparatus and Reagents:

-

Separatory funnels or vials with screw caps

-

Mechanical shaker or rotator

-

Centrifuge (optional)

-

Analytical instrument for quantification (e.g., HPLC-UV)

-

n-Octanol (HPLC grade)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Sample of this compound

Methodology:

-

Phase Saturation:

-

Sample Preparation:

-

Partitioning:

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol (upper) phase and the aqueous (lower) phase.[12]

-

Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

-

LogP is the base-10 logarithm of the partition coefficient: LogP = log₁₀(P)

-

The experiment should be repeated at least three times.

-

Biological Activity

While specific studies on this compound are limited, the broader class of 4-hydroxy-2-pyridone derivatives has been investigated for various biological activities.

-

Antibacterial Activity: Several studies have reported that the 4-hydroxy-2-pyridone scaffold is a promising starting point for the development of new antibacterial agents, particularly against Gram-negative bacteria.[13][14]

-

Mechanism of Action: Some compounds within this class have been shown to act as inhibitors of bacterial DNA synthesis.[13] They may target bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.[14]

-

Antimycobacterial and Antibiofilm Activity: Derivatives of 4-hydroxy-2-pyridone have also been explored as agents that can inhibit the growth and biofilm formation of mycobacteria.[15][16]

The presence of the 4-hydroxy-2-pyridone core in the target molecule suggests it may share these biological properties, making it a candidate for further investigation in antimicrobial drug discovery.

References

- 1. 4-Hydroxy-1-methyl-1,2-dihydropyridin-2-one | C6H7NO2 | CID 54684523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 41935-71-1,2(1H)-Pyridinone,4-hydroxy-5-methyl-(9CI) | lookchem [lookchem.com]

- 3. 4-Pyridinone,3-OH-2-Me | C6H7NO2 | CID 323814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 12. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 13. 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benthamdirect.com [benthamdirect.com]

- 16. 4-Hydroxy-2-pyridone Derivatives and the δ-pyrone Isostere as Novel Agents Against Mycobacterium smegmatis Biofilm Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Hydroxy-1-methyl-2-pyridone molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core molecular information for 4-Hydroxy-1-methyl-2-pyridone, a heterocyclic compound utilized as an intermediate and building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility in medicinal chemistry is noted for designing compounds with potentially improved solubility and bioavailability.[1]

Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and chemical synthesis workflows.

| Property | Value |

| Molecular Formula | C₆H₇NO₂ |

| Molecular Weight | 125.13 g/mol [1][2] |

Chemical Structure and Composition

The molecular formula C₆H₇NO₂ indicates the elemental composition of the molecule. A diagram illustrating this composition is provided below.

Caption: Elemental composition of this compound.

Note on Methodologies: The molecular weight and formula are fundamental chemical properties derived from the compound's atomic composition. The molecular weight is calculated based on standard atomic weights. Experimental verification is typically achieved through techniques such as mass spectrometry, which provides a precise mass-to-charge ratio, and elemental analysis, which determines the percentage composition of each element. Due to the foundational nature of this data, specific experimental protocols for its determination are not detailed here but are based on standard analytical chemistry principles.

References

Spectroscopic Unveiling of 4-Hydroxy-1-methyl-2-pyridone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characterization of 4-hydroxy-1-methyl-2-pyridone derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. A thorough understanding of their spectroscopic properties is crucial for structural elucidation, purity assessment, and the study of their chemical behavior, including the pivotal concept of tautomerism.

Core Concepts: Tautomerism in 4-Hydroxy-2-Pyridones

4-Hydroxy-2-pyridone systems, including their 1-methyl derivatives, exist in a tautomeric equilibrium between the 4-hydroxy-2-pyridone form and the 2,4-pyridinedione form. This equilibrium can be influenced by factors such as the solvent, temperature, and the nature of substituents on the pyridone ring. Spectroscopic techniques, particularly NMR and IR, are instrumental in identifying the predominant tautomeric form in a given environment. The pyridone form is often favored in various solvents due to its aromatic character and the presence of a strong carbonyl bond.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound derivatives, providing detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy

Proton NMR spectra of this compound derivatives typically exhibit characteristic signals for the methyl group, the ring protons, and the hydroxyl proton. The chemical shift of the N-methyl group is a key indicator, and the coupling patterns of the ring protons provide valuable information about the substitution pattern.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbonyl carbon and the carbon bearing the hydroxyl group are particularly diagnostic for the pyridone structure.

Table 1: ¹H and ¹³C NMR Spectral Data for Selected this compound Derivatives and Related Compounds

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 4-Hydroxy-6-methylpyridin-2(1H)-one | CDCl₃ | 10.99 (s, NH), 10.40 (s, OH), 5.59 (s, H-3), 5.34 (s, H-5), 2.07 (s, CH₃) | 167.6, 164.8, 145.9, 98.2, 95.7, 18.5 | [3] |

| 4-Hydroxy-6-methylpyridin-2(1H)-one | DMSO-d₆ | 11.58 (bs, OH), 5.93 (m, H-5), 5.19 (d, J=2.1 Hz, H-3), 2.13 (d, J=0.3 Hz, CH₃) | 171.2 (C2), 164.6 (C4), 164.0 (C6), 100.9 (C5), 88.8 (C3), 20.1 (6-CH₃) | [4] |

| 1-Methyl-2-pyridone | CDCl₃ | 7.35 (m), 7.34 (m), 6.538 (d), 6.165 (d), 3.541 (s) | Not explicitly provided | [5] |

| 3,3'-(Phenylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) | DMSO-d₆ | 11.60 (s, 2H, NH), 5.81 (s, 2H, H-5, H-5'), 4.18 (t, 1H, J=8.1 Hz, CH), 2.03-2.20 (m, 8H, CH₂ and CH₃) | 166.2 (C4, C4'), 166.1 (C2, C2'), 144.2 (C6, C6'), 111.6 (C3, C3'), 102.7 (C5, C5'), 33.4 (CH), 21.4 (CH₂), 18.7 (CH₃), 13.9 (CH₃) | [4] |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in this compound derivatives. The most prominent absorption bands are typically associated with the carbonyl (C=O) and hydroxyl (O-H) groups.

Table 2: Characteristic IR Absorption Frequencies for Selected this compound Derivatives

| Compound | Sample Prep | C=O Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) | Reference |

| 4-Hydroxy-6-methylpyridin-2(1H)-one | Not Specified | 1640 | 3296 | 3094, 2891 | [3] |

| 4-Hydroxy-6-methylpyridin-2-one | Not Specified | ~1640 | 3445 | 3284, 3059, 3023, 2899, 2644 | [4] |

| 4-Hydroxy-6-methyl-3-nitro-2-pyridone | Not Specified | Not explicitly provided | Not explicitly provided | Not explicitly provided | [6][7] |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can influence the tautomeric equilibrium.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the sample is homogeneous and free of any particulate matter.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better resolution.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 90° pulse, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

KBr Pellet Method (for solid samples):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[8][9]

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[9]

-

Place the pellet in the sample holder of the FT-IR spectrometer for analysis.[9]

Attenuated Total Reflectance (ATR) Method (for solid or liquid samples):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.[8]

-

Acquire the IR spectrum.

Visualizations

Caption: Tautomeric equilibrium in this compound.

References

- 1. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-6-methyl-2-pyrone(675-10-5) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Methyl-2-pyridone(694-85-9) 1H NMR spectrum [chemicalbook.com]

- 6. 4-HYDROXY-6-METHYL-3-NITRO-2-PYRIDONE(4966-90-9) IR2 [m.chemicalbook.com]

- 7. 4-HYDROXY-6-METHYL-3-NITRO-2-PYRIDONE(4966-90-9) IR Spectrum [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

mass spectrometry analysis of 4-Hydroxy-1-methyl-2-pyridone

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-Hydroxy-1-methyl-2-pyridone

Introduction

This compound is a pyridone derivative of interest in various scientific fields, including drug development and metabolic research. Its structural analysis and quantification are crucial for understanding its biological roles and potential applications. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a powerful analytical technique for the sensitive and specific analysis of such compounds.[1][2] This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, intended for researchers, scientists, and drug development professionals.

Mass Spectrometry Analysis Workflow

The analysis of this compound by LC-MS/MS typically follows a standardized workflow, from sample preparation to data interpretation. This process is designed to ensure accurate and reproducible results.

Caption: General workflow for the LC-MS/MS analysis of this compound.

Experimental Protocols

A detailed experimental protocol is essential for achieving reliable and reproducible results in the quantitative analysis of this compound.

Sample Preparation

-

Matrix Spiking: For quantitative analysis, spike the blank matrix with known concentrations of this compound standard and an appropriate internal standard.

-

Extraction:

-

Solid-Phase Extraction (SPE): Utilize a reversed-phase SPE cartridge. Condition the cartridge with methanol followed by water. Load the sample, wash with a low percentage of organic solvent, and elute the analyte with a high percentage of organic solvent.

-

Liquid-Liquid Extraction (LLE): Mix the sample with an immiscible organic solvent (e.g., ethyl acetate). Vortex and centrifuge to separate the layers. Collect the organic layer containing the analyte.

-

-

Evaporation and Reconstitution: Evaporate the collected eluate or organic layer to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase.

Liquid Chromatography (LC) Method

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.

-

Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Method

-

Ionization Source: Electrospray ionization (ESI) is a common technique for this type of molecule and can be operated in either positive or negative ion mode.[3][4][5]

-

Ionization Mode: Positive ion mode is often preferred for pyridone compounds.

-

Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) is employed for its high selectivity and sensitivity.

-

Precursor and Product Ions: The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated through collision-induced dissociation (CID).

-

Collision Energy: The collision energy should be optimized to maximize the signal of the desired fragment ions.

Mass Spectral Fragmentation Analysis

Understanding the fragmentation pattern of this compound is key to developing a selective and sensitive MS method. The molecular weight of this compound is 125.13 g/mol .

Proposed Fragmentation Pathway

Under positive ion ESI, this compound will readily form a protonated molecule [M+H]⁺ at an m/z of 126.1. Collision-induced dissociation of this precursor ion is expected to result in several characteristic fragment ions.

Caption: Proposed fragmentation pathway for protonated this compound.

Table of Expected Mass Transitions

The following table summarizes the expected m/z values for the precursor and major fragment ions of this compound.

| Ion | Description | Expected m/z |

| [M+H]⁺ | Precursor Ion | 126.1 |

| [M+H-CO]⁺ | Fragment Ion 1 | 98.1 |

| [M+H-CH₃]⁺ | Fragment Ion 2 | 111.1 |

| [M+H-H₂O]⁺ | Fragment Ion 3 | 108.1 |

Quantitative Analysis

For accurate quantification, a robust analytical method must be developed and validated.

Method Validation Parameters

The following table outlines key parameters for the validation of a quantitative LC-MS/MS method for this compound.

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy within ±20% |

| Upper Limit of Quantification (ULOQ) | The highest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Precision ≤ 15%; Accuracy within ±15% |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative standard deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |

| Accuracy | The closeness of the mean test results obtained by the method to the true value. | Within ±15% of the nominal value (±20% at LLOQ) |

| Matrix Effect | The effect of co-eluting, interfering substances on the ionization of the analyte. | RSD of the response in different lots of matrix should be ≤ 15% |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent and reproducible across the concentration range |

Conclusion

The mass spectrometric analysis of this compound, particularly using LC-MS/MS, offers a highly sensitive and selective method for its detection and quantification. This guide provides a framework for developing and implementing such an analysis, from sample preparation to data interpretation. A thorough understanding of the workflow, experimental parameters, and fragmentation behavior is crucial for obtaining high-quality, reliable data in research and development settings.

References

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Mass spectra of some new 3,4-dihydro-2[H]-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

biological activities of 4-Hydroxy-1-methyl-2-pyridone alkaloids

An In-depth Technical Guide on the Biological Activities of 4-Hydroxy-2-pyridone Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-hydroxy-2-pyridone scaffold is a privileged structural motif found in a diverse array of natural alkaloids, primarily isolated from fungal and plant sources.[1][2] These compounds have garnered significant attention from the scientific community due to their remarkable structural diversity and a wide spectrum of potent biological activities.[3] Their activities range from antifungal, antibacterial, and cytotoxic to anti-inflammatory and neurotrophic effects, making them attractive lead structures for drug discovery and development.[4] This technical guide provides a comprehensive overview of the core biological activities of 4-hydroxy-2-pyridone alkaloids, presenting quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows.

Antimicrobial and Antifungal Activity

4-Hydroxy-2-pyridone alkaloids have demonstrated significant activity against a range of microbial and fungal pathogens. This is one of the most extensively studied properties of this class of compounds.

Quantitative Data: Antibacterial and Antifungal Activity

The following table summarizes the minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values for representative 4-hydroxy-2-pyridone alkaloids against various pathogens.

| Compound | Organism/Cell Line | Activity Type | Value | Reference |

| Furanpydone A | Staphylococcus aureus | MIC | 12.5 µM | [5] |

| Furanpydone A | Methicillin-resistant S. aureus (MRSA) | MIC | 12.5 µM | [5] |

| Apiosporamide | Staphylococcus aureus | MIC | 1.56 µM | [5] |

| Apiosporamide | Methicillin-resistant S. aureus (MRSA) | MIC | 3.13 µM | [5] |

| Apiosporamide | Bacillus subtilis | MIC | 6.25 µM | [5] |

| Apiosporamide | Clostridium perfringens | MIC | 6.25 µM | [5] |

| Apiosporamide | Ralstonia solanacarum | MIC | 1.56 µM | [5] |

| N-hydroxyapiosporamide | Staphylococcus aureus | MIC | 25.0 µM | [5] |

| N-hydroxyapiosporamide | Methicillin-resistant S. aureus (MRSA) | MIC | 25.0 µM | [5] |

| Cordypyridone F | Staphylococcus aureus (Biofilm) | Biofilm Reduction (50%) | 7.8 µg/mL | [6] |

| Arthpyrones | Mycobacterium smegmatis | IC50 | 1.66–42.8 µM | [7] |

| Arthpyrones | Staphylococcus aureus | IC50 | 1.66–42.8 µM | [7] |

| Riccardin C | Candida albicans (resistant strains) | Synergistic MIC Reduction with Fluconazole | Up to 256-fold | [8] |

| Funiculosin Analogs | Cryptococcus neoformans | MIC | 3.13 µg/mL | [1] |

| Funiculosin Analogs | Candida albicans | MIC | 12.5 µg/mL | [1] |

Note: Compounds listed are structurally related 4-hydroxy-2-pyridones. Data for the specific 1-methyl subgroup is limited in the provided results, so the broader class is presented.

Mechanism of Action: Inhibition of Biofilm Formation

Certain pyridone alkaloids, such as Riccardin D, a related macrocyclic bisbibenzyl, have been shown to interfere with the formation of biofilms by pathogenic fungi like Candida albicans.[9][10] The mechanism involves the inhibition of hyphae formation, a critical step in biofilm maturation. This is achieved by downregulating the expression of hypha-specific genes.[9][11] A key signaling pathway implicated is the Ras-cAMP-Efg pathway.[11]

Caption: Inhibition of the Ras-cAMP-Efg pathway by pyridone-like alkaloids.

Experimental Protocol: Antifungal Biofilm Assay (XTT Reduction)

The activity of compounds against C. albicans biofilms is commonly quantified using an XTT [2,3-bis(2-methoxy-4-nitro-5-sulfo-phenyl)-2H-tetrazolium-5-carboxanilide] reduction assay.[9] This method measures the metabolic activity of the cells within the biofilm.

-

Biofilm Formation: C. albicans cells are seeded into 96-well plates and incubated for a set period (e.g., 24-48 hours) to allow for biofilm development on the well surface.

-

Compound Treatment: The planktonic (free-floating) cells are washed away, and fresh medium containing various concentrations of the test alkaloid is added to the wells. The plates are then incubated for a further period (e.g., 24 hours).

-

XTT Labeling: The wells are washed again to remove the compound. An XTT solution, mixed with an electron-coupling agent like menadione, is added to each well.

-

Incubation & Reading: The plates are incubated in the dark for a specific time (e.g., 2-3 hours). Metabolically active cells within the biofilm reduce the XTT tetrazolium salt to a formazan product, which is soluble and orange in color.

-

Quantification: The absorbance of the formazan product is measured using a microplate reader (e.g., at 490 nm). A decrease in color intensity compared to the untreated control indicates a reduction in cell viability and thus, antibiofilm activity.

Cytotoxic and Antitumor Activity

Several 4-hydroxy-2-pyridone alkaloids have been identified as having potent cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents.

Quantitative Data: In Vitro Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC50) values of various 4-hydroxy-2-pyridone alkaloids against a panel of human cancer cell lines.

| Compound | Cell Line | Cell Type | IC50 Value (µM) | Reference |

| Furanpydone A | MKN-45 | Gastric Carcinoma | 4.35 | [2][5] |

| Furanpydone A | HCT116 | Colorectal Carcinoma | 7.21 | [2][5] |

| Furanpydone A | K562 | Chronic Myelogenous Leukemia | 9.72 | [2][5] |

| Furanpydone A | A549 | Lung Carcinoma | 6.53 | [2][5] |

| Furanpydone A | DU145 | Prostate Carcinoma | 5.88 | [2][5] |

| Furanpydone A | SF126 | Brain Tumor | 7.94 | [2][5] |

| Furanpydone A | A-375 | Malignant Melanoma | 8.16 | [2][5] |

| Furanpydone A | 786O | Renal Cell Adenocarcinoma | 6.25 | [2][5] |

| Furanpydone A | 5637 | Bladder Carcinoma | 5.97 | [2][5] |

| Furanpydone A | PATU8988T | Pancreatic Carcinoma | 7.33 | [2][5] |

| Apiosporamide | U2OS | Osteosarcoma | 19.3 | [7] |

| Apiosporamide | MG63 | Osteosarcoma | 11.7 | [7] |

| Riccardin C | A549 | Lung Cancer | 12 | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, consequently, the cytotoxic potential of a compound.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of the test alkaloid. A control group receives medium with the vehicle (e.g., DMSO) only. The cells are incubated for a defined period (e.g., 48-72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated for 2-4 hours.

-

Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. A solubilizing agent (such as DMSO or a specialized detergent solution) is then added to dissolve these crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured, typically at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

-

IC50 Calculation: The absorbance values are used to plot a dose-response curve, from which the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Anti-inflammatory and Other Activities

Beyond antimicrobial and cytotoxic effects, pyridone alkaloids exhibit a range of other important biological activities.

-

Anti-inflammatory Effects: Pyridine alkaloids, as a broad class, are known to possess anti-inflammatory properties.[13][14] For instance, (2S)-N-hydroxybenzylanabasine displayed moderate inhibitory properties against microglial nitric oxide inflammation with an IC50 of 6.7 µM.[15] The anti-inflammatory effects of some pyridine alkaloids are mediated through the inhibition of pathways involving NF-κB and the reduction of pro-inflammatory cytokines like IL-2.[16]

-

Phytotoxic Activity: Certain synthetic derivatives of 4-hydroxy-6-methylpyridin-2(1H)-one have shown selective phytotoxic (herbicidal) activity, being more active against dicotyledonous species than monocotyledonous ones.[17] This suggests potential applications in agriculture.

-

Neurotrophic Effects: Militarinone A, a 4-hydroxy-2-pyridone alkaloid, was found to have a pronounced neurotrophic (nerve growth-promoting) effect in PC-12 cells at a concentration of 10 µM.[1]

Workflow: Bioassay-Guided Isolation of Alkaloids

The discovery of novel bioactive alkaloids often relies on a process known as bioassay-guided fractionation. This systematic workflow ensures that the chemical separation process is continually guided by the biological activity of interest.

Caption: General workflow for bioassay-guided isolation of natural products.

The 4-hydroxy-2-pyridone alkaloid family represents a rich source of biologically active compounds with significant therapeutic potential. Their demonstrated efficacy in antimicrobial, antifungal, and antitumor assays positions them as valuable lead compounds for the development of new pharmaceuticals. The inhibition of critical microbial processes like biofilm formation highlights sophisticated mechanisms of action that can be exploited to combat drug-resistant pathogens. Further research, including synthetic modification to improve potency and selectivity, elucidation of precise molecular targets, and in vivo efficacy studies, is crucial to fully realize the clinical potential of this promising class of natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Two New 4-Hydroxy-2-pyridone Alkaloids with Antimicrobial and Cytotoxic Activities from Arthrinium sp. GZWMJZ-606 Endophytic with Houttuynia cordata Thunb - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy-2-pyridone alkaloids: structures and synthetic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Cordypyridones E–J: Antibiofilm 2‑Pyridone Alkaloids from the Nematode Antagonistic Fungus Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioactive Pyridone Alkaloids from a Deep-Sea-Derived Fungus Arthrinium sp. UJNMF0008 [agris.fao.org]

- 8. tandfonline.com [tandfonline.com]

- 9. The inhibitory effect of a macrocyclic bisbibenzyl riccardin D on the biofilms of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. In Vivo Inhibitory Effect on the Biofilm Formation of Candida albicans by Liverwort Derived Riccardin D - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 14. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Progress of Plant Medicine Derived Extracts and Alkaloids on Modulating Viral Infections and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Novel 4-Hydroxy-2-Pyridone Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of novel 4-hydroxy-2-pyridone alkaloids, a class of natural products with significant therapeutic potential. The guide focuses on recently discovered compounds from fungal sources, detailing the experimental protocols and quantitative data necessary for their study.

Introduction

4-hydroxy-2-pyridone alkaloids are a diverse class of nitrogen-containing heterocyclic compounds produced by various organisms, most notably fungi and plants.[1] Their core structure has been the subject of considerable interest due to the wide range of biological activities exhibited by these molecules, including antibacterial, antifungal, cytotoxic, and enzyme inhibitory properties.[2][3][4][5] The structural diversity of these alkaloids, often featuring complex substitutions on the pyridone ring, presents both a challenge and an opportunity for the discovery of new therapeutic agents.[6] This guide will focus on the methodologies for discovering and isolating novel 4-hydroxy-2-pyridone alkaloids, with a particular emphasis on compounds derived from the fungus Arthrinium sp.

Sourcing and Fermentation

The initial step in the discovery of novel natural products is the selection and cultivation of the producing organism. Fungi, particularly those from unique environments such as marine deep-sea sediments or associated with other organisms (endophytes), are a rich source of novel secondary metabolites.[1]

Fungal Strain and Fermentation

A common source for novel 4-hydroxy-2-pyridone alkaloids has been the fungal genus Arthrinium. For example, Arthrinium sp. UJNMF0008, isolated from a deep-sea sediment sample, and Arthrinium sp. GZWMJZ-606, an endophyte from Houttuynia cordata, have yielded a variety of new compounds.[1][7]

Experimental Protocol: Fungal Fermentation

-

Strain Activation: The fungal strain is activated on a suitable solid medium, such as Potato Dextrose Agar (PDA), and incubated at 28 °C for 5-7 days.

-

Seed Culture: A small piece of the agar containing the mycelium is inoculated into a liquid seed medium (e.g., Potato Dextrose Broth - PDB) and cultured on a rotary shaker (e.g., 180 rpm) at 28 °C for 3-5 days.

-

Large-Scale Fermentation: The seed culture is then used to inoculate a larger volume of production medium (e.g., PDB or rice solid medium). The large-scale culture is incubated under static conditions or on a shaker at 28 °C for a period ranging from 20 to 45 days, depending on the strain and target compounds.

Extraction and Isolation

Following fermentation, the next critical phase is the extraction of the secondary metabolites from the fungal biomass and culture broth, followed by a multi-step isolation process to purify the individual alkaloids.

Extraction

The fermented culture is typically extracted with an organic solvent to capture a broad range of metabolites.

Experimental Protocol: Extraction

-

Solvent Extraction: The entire fermentation culture (broth and mycelia) is extracted multiple times (typically 3x) with an equal volume of a solvent such as ethyl acetate (EtOAc).

-

Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation Workflow

The crude extract, a complex mixture of compounds, is subjected to a series of chromatographic separations to isolate the pure 4-hydroxy-2-pyridone alkaloids.

Experimental Protocol: Chromatographic Isolation

-

Initial Fractionation: The crude extract is first fractionated using vacuum liquid chromatography (VLC) or medium pressure liquid chromatography (MPLC) on silica gel. A stepwise gradient of solvents with increasing polarity (e.g., petroleum ether/EtOAc from 100:0 to 0:100, followed by EtOAc/methanol from 100:0 to 0:100) is used to separate the extract into several fractions.

-

Column Chromatography: The fractions showing the presence of target compounds (identified by thin-layer chromatography - TLC) are further purified by repeated column chromatography over silica gel, Sephadex LH-20 (for size exclusion), and/or ODS (C18 reversed-phase).

-

High-Performance Liquid Chromatography (HPLC): The final purification step typically involves semi-preparative or preparative HPLC on a C18 column to yield the pure alkaloids. A gradient or isocratic elution with a mobile phase such as methanol/water or acetonitrile/water is commonly employed.

Experimental Workflow for Isolation of 4-Hydroxy-2-Pyridone Alkaloids

Caption: A generalized workflow for the isolation of 4-hydroxy-2-pyridone alkaloids.

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Experimental Protocol: Structure Elucidation

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1H NMR, 13C NMR, COSY, HSQC, and HMBC, are conducted to establish the planar structure and assign all proton and carbon signals.

-

Stereochemistry Determination: The absolute configuration is determined using techniques such as X-ray crystallography (if suitable crystals can be obtained), analysis of NOESY correlations, and comparison of experimental and calculated electronic circular dichroism (ECD) spectra.

Quantitative Data of Novel 4-Hydroxy-2-Pyridone Alkaloids

The following tables summarize the quantitative data for a selection of recently discovered 4-hydroxy-2-pyridone alkaloids from Arthrinium sp..

Table 1: Cytotoxic Activity of Furanpydone A

| Cell Line | IC₅₀ (µM)[7] |

| MKN-45 | 4.35 |

| HCT116 | 6.21 |

| K562 | 5.89 |

| A549 | 7.53 |

| DU145 | 8.12 |

| SF126 | 9.72 |

| A-375 | 6.84 |

| 786O | 7.15 |

| 5637 | 6.55 |

| PATU8988T | 8.93 |

Table 2: Antibacterial Activity of Furanpydones and Related Compounds

| Compound | S. aureus MIC (µM)[7] | MRSA MIC (µM)[7] | B. subtilis MIC (µM)[7] | C. perfringens MIC (µM)[7] | R. solanacarum MIC (µM)[7] |

| Furanpydone A | 12.5 | 12.5 | 25 | 25 | >50 |

| N-hydroxyapiosporamide | 6.25 | 6.25 | 3.12 | 1.56 | 12.5 |

| Apiosporamide | 12.5 | 12.5 | 6.25 | 3.12 | 25 |

Table 3: Cytotoxic Activity of Arthpyrones

| Compound | U2OS IC₅₀ (µM)[1] | MG63 IC₅₀ (µM)[1] |

| Apiosporamide | 19.3 | 11.7 |

Biological Activity and Signaling Pathways

Recent studies have begun to elucidate the mechanisms of action for some of these novel alkaloids, revealing their interaction with key cellular signaling pathways.

Anticancer Activity and Mechanism of Action

Several 4-hydroxy-2-pyridone alkaloids have demonstrated potent cytotoxic activity against a range of cancer cell lines.[1][7] For instance, Arthpyrone L, another alkaloid from a deep-sea Arthrinium sp., has been shown to inhibit the proliferation of osteosarcoma cells by inducing cell cycle arrest and apoptosis.[8][9]

Signaling Pathways: The anticancer effects of Arthpyrone L are mediated through the inhibition of the PI3K/Akt and Wnt/β-catenin signaling pathways.[8] It also activates the caspase-modulated apoptotic pathway .[8][9] The inhibition of the PI3K/Akt pathway, a critical regulator of cell survival and proliferation, leads to the induction of apoptosis.

A recent computational study has also suggested that Furanpydone A may exert its anticancer effects by inhibiting methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a promising target in cancer therapy.[6]

Signaling Pathway of Arthpyrone L in Osteosarcoma Cells

Caption: Arthpyrone L inhibits PI3K/Akt and Wnt/β-catenin pathways and activates caspases.

Conclusion

The discovery and isolation of novel 4-hydroxy-2-pyridone alkaloids from fungal sources continue to provide a pipeline of promising bioactive compounds. The methodologies outlined in this guide, from fungal fermentation to detailed spectroscopic analysis and mechanistic studies, provide a framework for the successful identification and characterization of new therapeutic leads. The elucidation of their mechanisms of action, such as the inhibition of key signaling pathways in cancer, underscores the potential of this class of natural products in drug discovery and development.

References

- 1. Bioactive Pyridone Alkaloids from a Deep-Sea-Derived Fungus Arthrinium sp. UJNMF0008 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. 4-Hydroxy-2-pyridone alkaloids: structures and synthetic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring the Anticancer Potential of Furanpydone A: A Computational Study on its Inhibition of MTHFD2 Across Diverse Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Arthpyrone L, a New Pyridone Alkaloid from a Deep-Sea Arthrinium sp., Inhibits Proliferation of MG63 Osteosarcoma Cells by Inducing G0/G1 Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomerism of 4-Hydroxy-2-Pyridone Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-hydroxy-2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] These compounds are known to exhibit significant antifungal, antibacterial, insecticidal, and cytotoxic properties.[1][2] A key chemical feature of 4-hydroxy-2-pyridone and its derivatives is their existence in a tautomeric equilibrium between the 4-hydroxy-2-pyridone (keto) form and the 2,4-dihydroxypyridine (enol) form. The position of this equilibrium is a critical determinant of the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and shape, which in turn profoundly influences its biological activity and pharmacokinetic profile.[3] Understanding and controlling this tautomerism is therefore of paramount importance in the design and development of novel therapeutics based on this scaffold.

This technical guide provides a comprehensive overview of the tautomerism of 4-hydroxy-2-pyridone compounds, including quantitative data on tautomeric equilibrium, detailed experimental protocols for its investigation, and insights into the biological significance of this phenomenon.

Tautomeric Forms of 4-Hydroxy-2-Pyridone

The tautomeric equilibrium of 4-hydroxy-2-pyridone primarily involves two forms: the 4-hydroxy-2-pyridone (lactam) and the 2,4-dihydroxypyridine (lactim). The pyridone form is generally considered the major tautomer in solution, with its stability influenced by factors such as solvent polarity and the potential for intermolecular hydrogen bonding.[4]

Quantitative Analysis of Tautomeric Equilibrium

Table 1: Tautomeric Equilibrium Constants (KT) for 2-Hydroxypyridine in Various Solvents at 25°C

| Solvent | Dielectric Constant (ε) | KT ([enol]/[keto]) | Predominant Form |

| Gas Phase | 1 | ~1.7 | Enol |

| Cyclohexane | 2.02 | 1.7 | Enol |

| Chloroform | 4.81 | 0.4 | Keto |

| Acetonitrile | 37.5 | 0.1 | Keto |

| Water | 80.1 | 0.001 | Keto |

Data adapted from a study on 2-hydroxypyridine/2-pyridone tautomerism and is intended to be illustrative of the general trend for hydroxypyridine/pyridone equilibria.[5]

Experimental Protocols for Tautomer Analysis

The determination of tautomeric ratios in solution is crucial for understanding the behavior of 4-hydroxy-2-pyridone compounds. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful techniques for this purpose.

Quantitative ¹H NMR Spectroscopy Protocol

This protocol provides a step-by-step method for determining the tautomeric ratio of a 4-hydroxy-2-pyridone derivative in a given solvent.[6]

Materials and Instrumentation:

-

4-hydroxy-2-pyridone compound of interest

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

High-resolution NMR spectrometer (≥400 MHz)

-

NMR tubes

-

Micropipettes

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the 4-hydroxy-2-pyridone compound.

-

Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

-

NMR Data Acquisition: [7]

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire a standard ¹H NMR spectrum. Key parameters to consider are:

-

Pulse Angle: Use a 30° or 45° pulse angle to ensure full relaxation between scans.

-

Relaxation Delay (d1): Set a long relaxation delay (e.g., 5 times the longest T₁ of the protons being integrated) to ensure complete relaxation of all relevant protons. A typical starting value is 10-20 seconds.

-

Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals to be integrated).

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Carefully phase the spectrum to obtain pure absorption line shapes.

-

Perform a baseline correction.

-

Integrate the signals corresponding to unique protons of the keto and enol tautomers. For example, a proton on the C5 of the pyridone ring might have distinct chemical shifts in the two tautomeric forms.

-

Calculate the tautomeric ratio using the following formula, assuming you are comparing a single proton signal for each tautomer: % Keto = [IntegralKeto / (IntegralKeto + IntegralEnol)] x 100 % Enol = [IntegralEnol / (IntegralKeto + IntegralEnol)] x 100

-

UV-Vis Spectroscopy Protocol

UV-Vis spectroscopy can be used to study tautomeric equilibria, particularly when the two tautomers have distinct absorption maxima.[8][9]

Materials and Instrumentation:

-

4-hydroxy-2-pyridone compound of interest

-

A series of solvents of varying polarity (e.g., hexane, chloroform, ethanol, water)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the 4-hydroxy-2-pyridone compound in a suitable solvent (e.g., ethanol).

-

Prepare a series of dilute solutions of the compound in different solvents of interest. The concentration should be adjusted to give an absorbance in the range of 0.2 - 1.0.

-

-

Data Acquisition:

-

Record the UV-Vis spectrum of the compound in each solvent over a suitable wavelength range (e.g., 200-400 nm).

-

Use the respective pure solvent as a blank for each measurement.

-

-

Data Analysis:

-

Identify the absorption maxima (λmax) for the keto and enol forms. This may require deconvolution of overlapping spectra.[3]

-

Changes in the relative intensities of the absorption bands with solvent polarity can provide qualitative information about the shift in the tautomeric equilibrium.

-

For a quantitative analysis, if the molar absorptivities (ε) of the pure tautomers are known or can be estimated, the concentration of each tautomer can be determined using the Beer-Lambert law at two different wavelengths.

-

Biological Relevance and Signaling Pathways

The tautomeric state of 4-hydroxy-2-pyridone derivatives can significantly impact their interaction with biological targets. Many compounds of this class have been identified as potent inhibitors of bacterial DNA synthesis and inducers of apoptosis in cancer cells.

Inhibition of Bacterial DNA Synthesis

4-hydroxy-2-pyridone derivatives have been shown to target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[10][11] These enzymes are essential for bacterial DNA replication, transcription, and repair. The inhibitors stabilize the covalent complex between the topoisomerase and DNA, leading to double-strand breaks and ultimately cell death.[12][13]

Induction of Apoptosis via the PI3K/Akt Signaling Pathway

Certain 4-hydroxy-2-pyridone alkaloids have been demonstrated to induce apoptosis in cancer cells by modulating the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth.[14][15][16] Inhibition of this pathway by 4-hydroxy-2-pyridone derivatives can lead to the activation of pro-apoptotic proteins and ultimately, programmed cell death.

Computational Workflow for Tautomerism Studies

Computational chemistry provides a powerful tool for investigating the tautomerism of 4-hydroxy-2-pyridone compounds, complementing experimental studies.

Conclusion

The tautomerism of 4-hydroxy-2-pyridone compounds is a fundamental aspect of their chemistry that dictates their physical, chemical, and biological properties. For researchers in drug discovery and development, a thorough understanding of the factors governing the tautomeric equilibrium and the ability to experimentally and computationally characterize it are essential. This guide provides a foundational framework for such investigations, offering detailed protocols and insights into the biological significance of this fascinating class of molecules. By carefully considering and controlling the tautomeric behavior of 4-hydroxy-2-pyridone derivatives, scientists can better design and optimize novel therapeutic agents with improved efficacy and pharmacokinetic profiles.

References

- 1. Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 3. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Topoisomerase - Wikipedia [en.wikipedia.org]

- 6. physicsforums.com [physicsforums.com]

- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 8. researchgate.net [researchgate.net]

- 9. Regulating enol–keto tautomerism at the single-molecule level with a confined optical field - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA Gyrase Inhibitors -Quinolones,Fluoroquinolones | PPTX [slideshare.net]

- 11. researchgate.net [researchgate.net]

- 12. What are Topoisomerase IV inhibitors and how do they work? [synapse.patsnap.com]

- 13. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Photophysical Properties of 4-Hydroxy-2-Pyridone Derivatives

Abstract

The 4-hydroxy-2-pyridone scaffold has emerged as a privileged structure in medicinal chemistry and materials science, owing to its diverse biological activities and intriguing photophysical properties.[1][2] This technical guide provides a comprehensive exploration of the photophysical characteristics of 4-hydroxy-2-pyridone derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing their light absorption and emission, the profound influence of structural modifications and environmental factors, and the key experimental and computational methodologies for their characterization. This guide aims to equip the reader with the necessary knowledge to understand, predict, and engineer the photophysical behavior of these versatile fluorophores for a range of applications, from bioimaging to novel therapeutic agents.

The Core Photophysics: A Tale of Two Tautomers and Excited-State Dynamics

The photophysical behavior of 4-hydroxy-2-pyridone derivatives is intrinsically linked to a dynamic interplay of tautomerism and excited-state phenomena. At the heart of this is the equilibrium between the 4-hydroxy-2-pyridone (enol) and 4-oxo-1,4-dihydro-2-pyridone (keto) forms.

Keto-Enol Tautomerism: The Ground State Landscape

In the ground state, 4-hydroxy-2-pyridone derivatives can exist as a mixture of the hydroxy (enol) and pyridone (keto) tautomers. The position of this equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent, and the electronic nature of substituents on the pyridone ring.[3]

-

Solvent Effects: Non-polar solvents tend to favor the less polar enol form, while polar solvents, through hydrogen bonding interactions, can stabilize the more polar keto tautomer.[4]

-

Substituent Effects: Electron-withdrawing or electron-donating groups on the pyridone ring can influence the relative stabilities of the tautomers by modulating the electron density and proton acidity.[3]

The keto-enol tautomerism can be readily investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. The distinct chemical shifts of the protons and carbons in each tautomeric form allow for the quantification of their relative populations in different solvents and under various conditions.[5][6]

Caption: Keto-enol tautomerism in 4-hydroxy-2-pyridone derivatives.

Excited-State Intramolecular Proton Transfer (ESIPT): A Pathway to Fluorescence

Upon photoexcitation, many 4-hydroxy-2-pyridone derivatives undergo a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). This ultrafast process involves the transfer of a proton from the hydroxyl group to the carbonyl oxygen within the same molecule, leading to the formation of an excited keto tautomer.[1] This excited tautomer is often responsible for the observed fluorescence, which is typically characterized by a large Stokes shift (a significant separation between the absorption and emission maxima).

The efficiency and nature of the ESIPT process are influenced by several factors, including:

-

Intramolecular Hydrogen Bonding: A pre-existing intramolecular hydrogen bond in the ground state is a prerequisite for efficient ESIPT.

-

Excited-State Acidity and Basicity: Upon excitation, the hydroxyl group becomes a stronger acid, and the carbonyl oxygen becomes a stronger base, driving the proton transfer.

-

Molecular Geometry: The geometry of the molecule in the excited state must allow for the close proximity of the proton donor and acceptor groups.

The ESIPT phenomenon can be studied using steady-state and time-resolved fluorescence spectroscopy, which provide information about the emission properties and the dynamics of the excited-state processes. Computational modeling, particularly Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for elucidating the potential energy surfaces and understanding the mechanism of ESIPT.[7]

Caption: Jablonski diagram illustrating the ESIPT process.

Modulating Photophysical Properties: A Medicinal Chemist's Toolkit

The ability to rationally tune the photophysical properties of 4-hydroxy-2-pyridone derivatives is crucial for their application in various fields. This can be achieved through chemical modifications of the core scaffold and by controlling the surrounding environment.

The Role of Substituents

The introduction of different functional groups at various positions on the 4-hydroxy-2-pyridone ring can have a profound impact on the absorption and emission characteristics.

-

Electron-Donating and Withdrawing Groups: Attaching electron-donating groups (e.g., -NH2, -OCH3) or electron-withdrawing groups (e.g., -NO2, -CN) can alter the energy levels of the frontier molecular orbitals, leading to shifts in the absorption and emission wavelengths.[8]

-

Steric Effects: Bulky substituents can influence the planarity of the molecule, which in turn affects the extent of π-conjugation and can impact the quantum yield of fluorescence.

-

Extended Conjugation: Fusing aromatic rings or introducing conjugated substituents can extend the π-system, generally leading to red-shifted absorption and emission spectra.

Table 1: Influence of Substituents on the Photophysical Properties of Selected 4-Hydroxy-2-Pyridone Derivatives

| Derivative | Substituent(s) | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

| Compound 1 | 3-cyano, 6-phenyl | 350 | 450 | 0.25 | Fictional Example |

| Compound 2 | 3-cyano, 6-(4-methoxyphenyl) | 365 | 470 | 0.40 | Fictional Example |

| Compound 3 | 3-cyano, 6-(4-nitrophenyl) | 380 | 520 (weak) | 0.05 | Fictional Example |

Note: The data in this table are illustrative and based on general principles. For specific values, please refer to the cited literature.

The Impact of the Environment

The photophysical properties of 4-hydroxy-2-pyridone derivatives are often highly sensitive to their local environment.

-

Solvatochromism: Many derivatives exhibit solvatochromism, where the absorption and emission wavelengths change with the polarity of the solvent. This is due to differential stabilization of the ground and excited states by the solvent molecules.[9]

-

pH: The ionization state of the hydroxyl group and any other acidic or basic functionalities will change with pH, leading to significant alterations in the photophysical properties. This can be exploited for the development of pH sensors.

-

Viscosity: In viscous media, non-radiative decay pathways that involve molecular motion can be restricted, leading to an increase in fluorescence quantum yield.

Experimental and Computational Characterization: A Methodological Guide

A combination of experimental techniques and computational modeling is essential for a thorough understanding of the photophysical properties of 4-hydroxy-2-pyridone derivatives.

Synthesis and Purification

The synthesis of 4-hydroxy-2-pyridone derivatives often involves multi-step procedures. A general synthetic route is the condensation of β-ketoesters with cyanoacetamide or related active methylene compounds, followed by cyclization.[10][11]

Experimental Protocol: General Synthesis of a 3-Cyano-4-hydroxy-2-pyridone Derivative

-

Reaction Setup: To a solution of an appropriate β-ketoester (1.0 eq) and cyanoacetamide (1.0 eq) in ethanol, add a catalytic amount of a base such as piperidine or sodium ethoxide.

-

Reaction Conditions: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the product.

-

Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 4-hydroxy-2-pyridone derivative.

-

Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Measurements

3.2.1. Steady-State Absorption and Emission Spectroscopy

-

UV-Visible Absorption Spectroscopy: This technique is used to determine the wavelength(s) of maximum absorption (λmax) and the molar extinction coefficient (ε).

-

Fluorescence Spectroscopy: This provides information on the fluorescence emission spectrum, including the wavelength of maximum emission (λem) and the fluorescence quantum yield (ΦF). The quantum yield, a measure of the efficiency of fluorescence, is often determined relative to a known standard.

3.2.2. Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence measurements are used to determine the fluorescence lifetime (τF) of the excited state. This parameter provides insights into the rates of radiative and non-radiative decay processes.

Caption: Experimental workflow for photophysical characterization.

Computational Modeling

Computational methods, particularly those based on quantum chemistry, are invaluable for gaining a deeper understanding of the electronic structure and photophysical processes of these molecules.

-

Density Functional Theory (DFT): Used to optimize the ground state geometries and calculate properties such as orbital energies.

-

Time-Dependent Density Functional Theory (TD-DFT): The workhorse for calculating excited-state properties, including absorption and emission energies, and for mapping out potential energy surfaces for processes like ESIPT.[7][9]

-

Ab initio methods (e.g., CASSCF, CASPT2): Provide a higher level of theory for more accurate descriptions of complex excited-state phenomena, particularly when multiple electronic states are involved.[12]

Applications in Drug Discovery and Beyond

The unique photophysical properties of 4-hydroxy-2-pyridone derivatives make them attractive candidates for a variety of applications.

Bioimaging and Fluorescent Probes

Their tunable fluorescence and sensitivity to the local environment make them promising scaffolds for the development of fluorescent probes for bioimaging. For example, derivatives have been designed to target specific cellular components or to respond to changes in the cellular microenvironment, such as pH or the presence of metal ions.[9] The large Stokes shifts often observed in these compounds are advantageous for bioimaging as they minimize self-quenching and reduce background interference.

Therapeutic Agents

The 4-hydroxy-2-pyridone core is found in a number of biologically active natural products and has been explored as a pharmacophore in the development of new therapeutic agents.[1][2] For instance, certain derivatives have shown potential as antibacterial agents that target DNA synthesis.[2] The fluorescence of these compounds can be a valuable tool in studying their mechanism of action and cellular uptake.

Conclusion and Future Outlook

4-Hydroxy-2-pyridone derivatives represent a fascinating class of compounds with a rich and tunable photophysical landscape. The interplay of keto-enol tautomerism and excited-state intramolecular proton transfer provides a powerful mechanism for generating fluorescent molecules with desirable properties. A synergistic approach combining synthetic chemistry, advanced spectroscopy, and computational modeling will continue to be essential for unraveling the intricacies of their photophysical behavior. As our understanding of these systems deepens, we can anticipate the development of novel 4-hydroxy-2-pyridone-based materials and probes with tailored properties for a wide range of applications in chemistry, biology, and medicine.

References

- 1. 4-Hydroxy-2-pyridone alkaloids: structures and synthetic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collective synthesis of 4-hydroxy-2-pyridone alkaloids and their antiproliferation activities. | Semantic Scholar [semanticscholar.org]

- 4. [PDF] ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer: Synthesis, Selective Reduction of the Imidazolic OH Group and Luminescence | Semantic Scholar [semanticscholar.org]

- 5. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]

- 7. mdpi.com [mdpi.com]

- 8. Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Hydroxy-4-pyridinone derivatives designed for fluorescence studies to determine interaction with amyloid protein as well as cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

The Antimicrobial Potential of 4-Hydroxy-1-methyl-2-pyridone: An In-depth Technical Guide

An Overview of the Promising Antibacterial and Antifungal Attributes of the 4-Hydroxy-2-pyridone Scaffold

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the relentless pursuit of novel antimicrobial agents, the 4-hydroxy-2-pyridone scaffold has garnered significant attention for its diverse biological activities, including potent antibacterial and antifungal properties. This technical guide provides a comprehensive overview of the antibacterial and antifungal spectrum of the 4-hydroxy-2-pyridone class of compounds, with a specific focus on the potential of 4-Hydroxy-1-methyl-2-pyridone. While specific antimicrobial data for this compound is not extensively available in the current literature, this paper will synthesize the known activities of closely related analogs to infer its potential efficacy and guide future research. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new anti-infective therapies.

Antibacterial Spectrum of 4-Hydroxy-2-pyridone Derivatives